molecular formula C12H23NO3 B13558100 Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B13558100
M. Wt: 229.32 g/mol
InChI Key: VNOJDYSGNHHUAQ-UHFFFAOYSA-N
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Description

Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, a hydroxymethyl group, and a carboxylate group attached to a piperidine ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate typically involves the reaction of 3-(hydroxymethyl)-2-methylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carboxylate ester. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of flow microreactor systems has been shown to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The carboxylate group can be reduced to form an alcohol.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-(carboxymethyl)-2-methylpiperidine-1-carboxylate.

    Reduction: Formation of 3-(hydroxymethyl)-2-methylpiperidine-1-ol.

    Substitution: Formation of various substituted piperidine derivatives depending on the substituent introduced.

Scientific Research Applications

Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its tert-butyl group provides steric hindrance, affecting its interaction with other molecules and its stability under various conditions .

Properties

Molecular Formula

C12H23NO3

Molecular Weight

229.32 g/mol

IUPAC Name

tert-butyl 3-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

InChI

InChI=1S/C12H23NO3/c1-9-10(8-14)6-5-7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3

InChI Key

VNOJDYSGNHHUAQ-UHFFFAOYSA-N

Canonical SMILES

CC1C(CCCN1C(=O)OC(C)(C)C)CO

Origin of Product

United States

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